Product packaging for DIALKYL DIMETHYL AMMONIUM HYDROXIDE(Cat. No.:CAS No. 119299-02-4)

DIALKYL DIMETHYL AMMONIUM HYDROXIDE

Cat. No.: B1167493
CAS No.: 119299-02-4
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Description

Dialkyl Dimethyl Ammonium Hydroxide is a quaternary ammonium compound (quat) belonging to a class of cationic surfactants known for their significant surface activity and reactivity. This research-grade compound features twin alkyl chains attached to a central nitrogen atom, which is critical for its function. Its primary research value lies in its dual application as a highly effective corrosion inhibitor for materials like carbon steel in acidic environments, and as a potent biocide against a spectrum of microorganisms, including sulfate-reducing bacteria (SRB) . The corrosion inhibition mechanism is attributed to the physical and chemical adsorption of the cationic molecules onto the metal surface, forming a protective layer that blocks active sites and markedly reduces the corrosion rate . As a biocide, its activity stems from its interaction with and disruption of microbial cell membranes. The compound's cationic "head" is attracted to the negatively charged microbial cell surface, while its hydrophobic alkyl chains integrate into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular constituents, and ultimately cell death . Studies on structurally similar quats have demonstrated high inhibition efficiency, exceeding 96% for carbon steel in hydrochloric acid solution over 24 hours . Researchers value this compound for investigating structure-activity relationships, as the length of the alkyl chains (e.g., decyl, dodecyl, hexadecyl) can be tailored to optimize properties like critical micelle concentration (CMC) and enhance performance for specific applications . This product is provided as a high-purity solution for laboratory use. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

119299-02-4

Molecular Formula

C7H9NOS

Synonyms

DIALKYL DIMETHYL AMMONIUM HYDROXIDE

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Insights into Dialkyl Dimethyl Ammonium Hydroxide

Novel Synthetic Routes for High-Purity Dialkyl Dimethyl Ammonium (B1175870) Hydroxide (B78521)

The synthesis of high-purity dialkyl dimethyl ammonium hydroxides, a class of quaternary ammonium hydroxides (QAHs), is crucial for their application in various fields, including as catalysts, surfactants, and structure-directing agents. Traditional synthetic methods often face challenges in achieving the desired purity levels, leading to research into novel and more efficient routes.

Alkylation Reactions: Kinetic and Thermodynamic Considerations

The classical synthesis of quaternary ammonium salts involves the alkylation of a tertiary amine. For dialkyl dimethyl ammonium hydroxide, this would typically involve the reaction of a dimethylalkylamine with an alkylating agent. The subsequent conversion to the hydroxide form is a critical step.

A common method for preparing quaternary ammonium hydroxides is by treating a quaternary ammonium iodide with moist silver oxide. This reaction precipitates silver iodide, which can be removed by filtration along with any excess silver oxide. The resulting aqueous solution contains the quaternary ammonium hydroxide, which can be isolated as a pure, often hygroscopic, solid by concentrating the solution under vacuum. alfa-chemistry.com

The kinetics of the alkylation reaction are influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. The choice of the alkylating agent (e.g., alkyl halide) and the specific tertiary amine will dictate the reaction rate. Thermodynamic considerations primarily relate to the stability of the resulting quaternary ammonium salt.

A process for synthesizing high-purity dimethyl diallyl ammonium chloride, a related quaternary ammonium compound, highlights the importance of controlling reaction conditions. This process involves the reaction of allyl chloride with dimethyl amine in the presence of an inorganic alkali. Maintaining a low allyl chloride concentration and a high dimethyl amine concentration, along with a pH between 12 and 14, was found to be crucial for obtaining a high-purity product. google.com

Anion Exchange Processes: Efficiency and Selectivity Studies

Anion exchange is a widely used method to convert quaternary ammonium halides to their hydroxide form. This process typically involves passing a solution of the quaternary ammonium halide through an anion exchange resin in the hydroxide form. The efficiency and selectivity of this process are paramount for producing high-purity this compound.

Recent advancements have explored the use of electrolysis with semipermeable ionic membranes for these exchange reactions. One method utilizes an electrolytic cell with two compartments separated by a cation exchange membrane. The anode compartment is fed with an acid solution of a quaternary ammonium salt, while the cathode compartment contains a dilute aqueous solution of the quaternary ammonium hydroxide. google.com Upon applying a current, the tetraalkylammonium cation migrates to the cathode, forming the hydroxide, while hydrogen gas is evolved. google.com

The efficiency of anion exchange can also be critical in applications beyond synthesis. For instance, in the context of anion exchange membranes (AEMs) used in fuel cells, the interaction between hydroxide ions and the quaternary ammonium head groups is a key area of study. mdpi.com Research into quaternary ammonium-derived nanomaterials has also highlighted the utility of ion exchange processes. drexel.edu

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of related compounds, green chemistry principles have been applied. For example, a highly eco-friendly aqueous approach has been used for the formation of carbon-carbon bonds in the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov This reaction was carried out in water, a green solvent, and involved microwave irradiation to reduce reaction times. nih.gov

Another green approach involves mechanochemistry, which uses mechanical force to induce chemical reactions, often in the absence of a solvent. A mechanochemical method for the allylation of aldehydes and ketones using potassium allyltrifluoroborate and water has been reported. nih.gov This method aligns with several green chemistry principles, including energy efficiency and the use of less hazardous materials. nih.gov While not directly applied to this compound synthesis, these examples showcase the potential for developing greener synthetic routes for this class of compounds.

Reaction Mechanisms of Quaternization and Hydroxide Formation

The formation of this compound involves two key reaction steps: the quaternization of a tertiary amine and the subsequent formation of the hydroxide.

The quaternization reaction is a classic example of a nucleophilic substitution (SN2) reaction. The tertiary amine, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming the quaternary ammonium salt.

The formation of the hydroxide from the quaternary ammonium halide is typically achieved through an anion exchange process. As mentioned earlier, a common laboratory method involves the reaction with silver oxide. alfa-chemistry.comlibretexts.org In this reaction, the hydroxide ions from the moist silver oxide replace the halide anions associated with the quaternary ammonium cation.

The thermal decomposition of quaternary ammonium hydroxides is a well-studied reaction known as the Hofmann elimination. libretexts.orgyoutube.com This E2-like reaction involves the abstraction of a beta-hydrogen by the hydroxide ion, leading to the formation of an alkene, a tertiary amine, and water. libretexts.org The mechanism of this elimination reaction is notable because it often favors the formation of the least substituted (less stable) alkene, a phenomenon known as the Hofmann rule. youtube.com This is in contrast to many other elimination reactions that follow the Zaitsev rule, which predicts the formation of the most substituted (more stable) alkene. The regioselectivity of the Hofmann elimination is attributed to steric factors in the transition state. youtube.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate the degradation mechanisms of quaternary ammonium head groups in anion exchange membranes at high pH. mdpi.com These studies have explored mechanisms such as Hofmann elimination, nucleophilic substitution (SN2), and ylide formation. mdpi.com

Optimization of Reaction Conditions for Industrial and Laboratory Synthesis

The optimization of reaction conditions is critical for maximizing yield, purity, and cost-effectiveness in both industrial and laboratory settings.

For industrial-scale synthesis, process simulation and optimization are valuable tools. For instance, in the synthesis of dimethyl ether from CO2-rich synthesis gas, a related process, model-based optimization was used to identify the best operating conditions and catalyst composition to maximize conversion. rsc.org Similarly, in the production of dimethyl carbonate, considering side reactions in the process simulation led to a more accurate model and allowed for the optimization of the feed ratio to increase profitability. elsevierpure.com These approaches could be adapted for the large-scale production of dialkyl dimethyl ammonium hydroxides.

In a laboratory context, factorial design experiments can be employed to systematically study the effects of multiple variables on a reaction. For the synthesis of Layered Double Hydroxides (LDHs), a 2³ factorial design was used to analyze the impact of agitation speed, mixing time, and the presence of baffles on the properties of the final product. nih.gov This systematic approach allows for the identification of optimal conditions for achieving desired material characteristics. nih.gov

The choice of catalyst and reaction conditions such as temperature and solvent can also be optimized. For example, in the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives, various catalysts and conditions were screened, with solvent-free conditions and a specific catalyst being identified as optimal. researchgate.net

Advanced Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound often requires advanced purification techniques to remove residual starting materials, byproducts, and other impurities.

Following the initial synthesis and anion exchange, techniques such as recrystallization can be employed to further purify the solid quaternary ammonium hydroxide. The choice of solvent for recrystallization is crucial and must be carefully selected to ensure high recovery of the pure product.

Chromatographic methods are also powerful tools for purification. Column chromatography, for instance, can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase. In the synthesis of imidazole (B134444) hybrids, column chromatography with a mixed solvent system was used for purification. nih.gov

For the removal of inorganic salts, which can be a byproduct of the synthesis, dialysis or electrodialysis can be effective. These methods utilize semipermeable membranes to separate small inorganic ions from the larger quaternary ammonium hydroxide molecules.

The final purity of the compound is often assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Sophisticated Spectroscopic and Chromatographic Approaches for Structural and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of QACs, although their unique nature presents certain challenges. The absence of a proton directly on the quaternary nitrogen atom means that direct observation through ¹H NMR is not possible, making structural confirmation less straightforward than for primary, secondary, or tertiary amines. nih.gov In ¹H NMR spectra, the only potential indicators are weak signals arising from long-range coupling between the nitrogen-14 nucleus and nearby protons, but these are often of low intensity and can be difficult to detect conclusively. nih.gov

To overcome these limitations, more sophisticated NMR techniques are employed:

Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR (ssNMR) provides invaluable insights. High-resolution magic-angle spinning (MAS) ¹⁴N NMR has been shown to be particularly effective. nih.gov This technique allows for the precise determination of the ¹⁴N quadrupole coupling constant (C(Q)) and the asymmetry parameter (η(Q)). nih.gov These parameters are extremely sensitive to the local electronic environment and the crystalline structure of the ammonium (B1175870) salt, making them more informative for characterization than standard isotropic chemical shifts. nih.gov The magnitudes of C(Q) for ammonium salts can range from approximately 20 kHz to 1 MHz, offering a wide dynamic range for distinguishing different structures. nih.gov

Dynamic Nuclear Polarization (DNP) Enhanced ssNMR: To address the inherently low signal sensitivity of NMR, especially for nuclei like ¹⁵N at natural abundance, Dynamic Nuclear Polarization (DNP) has emerged as a critical enhancement technique. rsc.org DNP-enhanced ssNMR can be used to characterize QACs immobilized on solid supports, such as cross-linked polystyrene. rsc.org Techniques like DNP-enhanced ¹⁵N Cross-Polarization MAS (CPMAS) and two-dimensional ¹H-¹⁵N Heteronuclear Correlation (HETCOR) NMR can unambiguously confirm the quaternary nature of the nitrogen atom and monitor its structural integrity during chemical processes, distinguishing it from potential decomposition products like tertiary amines. rsc.org

Solvent and Reagent Considerations: The choice of solvent for NMR analysis is critical. In some cases, the solvent can interact with the analyte; for instance, using DMSO-d₆ as the NMR solvent for certain quaternary phenanthridine (B189435) compounds has been observed to cause the reduction of the quaternary group. nih.gov Additionally, specialized chiral solvating agents can be used in NMR to differentiate between enantiomers of chiral quaternary ammonium salts. sonar.ch

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)) for Molecular Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the identity of dialkyl dimethyl ammonium cations. Due to the permanently charged nature of QACs, techniques utilizing soft ionization are ideal.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is the most common MS technique for QAC analysis. Since the compound is already ionized, it can be detected directly and with high sensitivity. A significant challenge in MS is distinguishing a pre-charged cation (M⁺) from a protonated molecule ([M+H]⁺) without prior structural knowledge. nih.gov A novel ESI-MS method provides a solution by using a mobile phase modifier. The addition of small amounts of trifluoroacetic acid (TFA) in negative ESI mode leads to the formation of a characteristic and intense ion cluster, [M+2TFA]⁻, for compounds containing a quaternary ammonium cation. nih.gov The identity can be confirmed using collision-induced dissociation (CID), a tandem MS (MS/MS) technique. Fragmentation of the [M+2TFA]⁻ cluster derived from a QAC will not produce a [2TFA+H]⁻ ion, whereas this ion will be present in the product spectrum of a non-quaternary amine. nih.gov This provides a rapid and reliable method for unambiguous identification. nih.gov

Detailed LC-MS/MS methods have been developed for the quantification of various QACs, including dialkyldimethylammonium compounds (DDACs), in complex biological matrices like serum and urine. nih.gov These methods demonstrate excellent performance, as highlighted in the table below.

Table 1: Performance Characteristics of an LC-MS/MS Method for QAC Analysis in Human Serum and Urine Data sourced from a study on 30 QACs, including DDACs. nih.gov

ParameterPerformance Metric
Method Limits of Detection (MLODs) 0.002–0.42 ng/mL
Method Limits of Quantification (MLOQs) 0.006–1.40 ng/mL
Analyte Recovery (at 1, 5, 20 ng/mL) 61–129%
Intra-day Variation 0.22–17.4%
Inter-day Variation 0.35–17.3%
Matrix Effects -27% to +15.4%

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC)) for Purity Analysis and Quantification in Complex Mixtures

Chromatography is the cornerstone of purity assessment and quantification, allowing for the separation of the target dialkyl dimethyl ammonium hydroxide (B78521) from impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of QACs. thermofisher.comresearchgate.net Given their ionic nature, ion-exchange or mixed-mode chromatography is often employed. A technical evaluation of various cation-exchange columns for QAC separation provides a useful comparison. thermofisher.com The choice of column is critical for achieving optimal resolution and efficiency. For instance, different Thermo Scientific™ Dionex™ IonPac™ columns show varying performance for a set of quaternary amines when using an electrolytically generated methane (B114726) sulfonic acid (MSA) eluent and suppressed conductivity detection. thermofisher.com Porous graphitic carbon columns, such as the Hypercarb, are also effective for separating quaternary ammonium salts. thermofisher.com

Table 2: Comparison of Cation-Exchange Columns for Quaternary Amine Separation Based on technical note evaluating Thermo Scientific™ Dionex™ IonPac™ columns. thermofisher.com

ColumnTypical Eluent Concentration (MSA)Analytes Successfully Separated
Dionex IonPac CS17 15 mMBethanechol, Methacholine, Chlormequat, Mepiquat
Dionex IonPac CS19-4µm 35 mM or higherRequired for late-eluting compounds like Diquat and Paraquat
Dionex IonPac CS20 Optimized for specific amine separationsSeparation of six standard amines demonstrated
Dionex IonPac CS21-4µm Optimized for specific amine separationsSeparation of six standard amines demonstrated

Ion Chromatography (IC): IC is a well-established regulatory method for analyzing ions and is highly suitable for QACs. researchgate.net It offers a wide selection of stationary and mobile phases and can be used to determine both the quaternary ammonium cation and its counter-ion, such as hydroxide or halide. researchgate.netnih.gov The technique is valued for its ability to use high-capacity stationary phases, sensitive detectors, and simple sample preparation, often in a fully automated system. researchgate.net The feasibility of IC has been demonstrated for determining halide ions in pharmaceutical samples containing QACs without interference from excipients. nih.gov

X-ray Diffraction and Scattering Techniques for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) and scattering are primary techniques for investigating the arrangement of atoms in the solid state. These methods are crucial for understanding the crystalline polymorphism and supramolecular assembly of dialkyl dimethyl ammonium compounds. wikipedia.org

Crystalline Structure and Polymorphism: Single-crystal XRD provides the definitive three-dimensional structure of a compound in its crystalline form. nih.gov For long-chain QACs, XRD studies have revealed that the length of the alkyl chains significantly influences the resulting crystal structure. researchgate.net For example, studies on n-alkylammonium chlorides have shown that they can form different liquid-crystal phases, such as smectic or nematic, depending on the number of carbons in the alkyl chain. researchgate.net This polymorphism, or the ability to exist in multiple crystalline forms, is a key characteristic that can be thoroughly investigated with XRD.

Supramolecular Assembly: XRD is also used to study how QACs interact with surfaces and form larger, ordered structures. In studies where montmorillonite (B579905) clay is treated with a quaternary ammonium salt, XRD is used to measure the basal spacing of the clay layers. uni.edu The appearance of characteristic, water-stable spacings after treatment confirms the intercalation of the QACs between the clay sheets and provides a quantitative measure of the gallery height, revealing the orientation and arrangement of the alkyl chains within the supramolecular structure. uni.edu

Chemical Reactivity, Stability, and Degradation Pathways of Dialkyl Dimethyl Ammonium Hydroxide

Thermal Stability and Decomposition Kinetics

The thermal stability of dialkyl dimethyl ammonium (B1175870) hydroxide (B78521) is a critical parameter, particularly for its applications at elevated temperatures. The primary mechanism for the thermal decomposition of quaternary ammonium hydroxides is the Hofmann elimination (β-elimination) reaction. nih.govrsc.org This reaction involves the abstraction of a β-hydrogen by the hydroxide ion, leading to the formation of an alkene, a tertiary amine, and water. acs.org

In a comparative study of different quaternary ammonium cations used in electrolytes for electrochemical double layer capacitors, the stability was found to be dependent on the number of reactive sites available for Hofmann elimination. nih.govrsc.org For example, at room temperature, diethyldimethylammonium was found to be more stable than trimethylethylammonium, a reversal of what might be expected based solely on the number of ethyl branches. nih.gov At higher temperatures (e.g., 488 K), trimethylethylammonium becomes the most stable as the activation free energy becomes less significant and the number of reactive sites becomes the determining factor. nih.gov

Table 1: Relative Thermal Stability of Quaternary Ammonium Cations
Quaternary Ammonium CationGeneral Observation on Thermal StabilityPrimary Decomposition Pathway
DiethyldimethylammoniumMore stable than trimethylethylammonium at room temperature. nih.govHofmann Elimination nih.govrsc.org
TrimethylethylammoniumBecomes the most stable at high temperatures (e.g., 488 K). nih.govHofmann Elimination nih.gov
TetraethylammoniumInvestigated for high-temperature applications, decomposition is a key limitation. nih.govrsc.orgHofmann Elimination nih.govrsc.org
TriethylmethylammoniumStability is intermediate and temperature-dependent. nih.govHofmann Elimination nih.gov

The kinetics of decomposition for dialkylammonium salts, while studied for chlorides, show that the thermal stability is influenced by the nature of the alkyl group, with a general trend observed for different chain lengths and branching. wikipedia.org

Hydrolytic Stability and pH Dependence

Dialkyl dimethyl ammonium hydroxides are, by their nature, highly alkaline and their stability is often considered in the context of high pH environments. Quaternary ammonium cations are generally stable and permanently charged, regardless of the solution's pH. wikipedia.orggreenfacts.orgyoutube.com Their hydroxide salts are known to be stable even at elevated temperatures in aqueous solutions. wikipedia.org

Reactivity with Organic and Inorganic Substrates: General Mechanisms

The reactivity of dialkyl dimethyl ammonium hydroxide is characterized by several key mechanisms. As strong bases, they readily participate in acid-base reactions. Beyond this, two major degradation pathways in the presence of nucleophiles are the Hofmann elimination and the bimolecular nucleophilic substitution (SN2) reaction.

The Hofmann elimination, as described under thermal stability, is a dominant pathway, particularly with non-bulky alkyl groups containing β-hydrogens. rsc.org The SN2 pathway involves a nucleophilic attack on one of the α-carbons of the alkyl groups attached to the nitrogen. rsc.orgnih.gov For example, hydroxide ions can attack the benzylic carbon of benzyl-substituted quaternary ammonium groups, leading to the formation of benzyl (B1604629) alcohol and a tertiary amine. nih.gov The availability and vulnerability of these pathways depend on the specific alkyl substituents. rsc.org

Dialkyl dimethyl ammonium hydroxides also function as versatile phase transfer catalysts. researchgate.net In this role, they facilitate reactions between reactants dissolved in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant (typically an anion) into the phase containing the other reactant. wikipedia.orgresearchgate.net This enhances reaction rates and yields in various organic syntheses. researchgate.net

Furthermore, these compounds are utilized as structure-directing agents in the synthesis of inorganic materials like zeolites. nih.gov For instance, diethyldimethylammonium hydroxide can be used to direct the formation of the specific framework structure of zeolite UZM-8. nih.gov This indicates a specific interaction and templating effect with silicate (B1173343) or aluminosilicate (B74896) species during the crystallization process.

Photochemical Degradation Pathways

The photochemical degradation of this compound and other quaternary ammonium compounds (QACs) is an important environmental fate process. The degradation can occur through direct or indirect photolysis.

Direct photolysis , where the molecule itself absorbs light energy leading to bond breakage, is generally a slow or non-existent pathway for most QACs. rsc.org This is because many, particularly those with only alkyl chains, lack significant chromophoric groups that absorb light within the solar spectrum reaching the Earth's surface. rsc.org QACs containing aromatic moieties, such as a benzyl group, can undergo direct photolysis, but this is still a relatively slow process in natural sunlight. rsc.orgnih.gov

Electrochemical Behavior and Redox Properties

Quaternary ammonium cations, including dialkyl dimethyl ammonium types, are known for their high electrochemical stability, particularly their resistance to reduction. researchgate.net This property makes them widely used as supporting electrolytes in applications like batteries and electrochemical double layer capacitors, where a wide electrochemical window is necessary. researchgate.net

The electrochemical stability toward reduction is only minimally affected by the chain length, size, or steric hindrance of the saturated alkyl substituents, with variations typically being less than 150 mV. researchgate.net Quantum calculations have shown that the structure of these alkyl groups has a very small effect on the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the cation, which correlates with its reduction potential. researchgate.net

Upon reduction, tetraalkylammonium cations typically undergo an irreversible one-electron process. nih.govnih.govacs.org The primary reduction mechanism involves the fragmentation of the cation into a tertiary amine and an alkyl radical. nih.govacs.org Computational studies have categorized the behavior of QACs upon reduction into three types: fragmentation, ring-opening (for cyclic systems), and minor structural changes (for systems with multiple bonds). nih.govacs.org Systems that undergo ring-opening upon reduction appear to be, on average, slightly more electrochemically stable than those that fragment. nih.gov The oxidation of the hydroxide anion at an electrode surface is also a relevant electrochemical process when considering the full compound. documentsdelivered.com

Applications in Advanced Materials Science and Nanotechnology

Template-Directed Synthesis of Mesoporous and Microporous Materials (e.g., Zeolites, Metal-Organic Frameworks (MOFs))

One of the most critical applications of dialkyl dimethyl ammonium (B1175870) hydroxides is their function as structure-directing agents (SDAs), or templates, in the synthesis of crystalline microporous and mesoporous materials. In this role, the organic cation guides the organization of inorganic precursors, such as silicate (B1173343) or aluminosilicate (B74896) species, into specific, highly ordered three-dimensional frameworks. The size and shape of the dialkyl dimethyl ammonium cation are crucial in determining the pore architecture of the final crystalline material.

Research has demonstrated the efficacy of various dialkyl dimethyl ammonium hydroxides in templating different zeolite structures. For instance, diethyldimethylammonium hydroxide (B78521) has been successfully employed as the sole structure-directing agent for the synthesis of zeolite UZM-8 and as an additive in the creation of zeolite Y nanoparticles. scientificlabs.co.uk Similarly, a custom-designed organotemplate, dimethyl-dicyclopentyl ammonium hydroxide (DMDCpAOH), has been used to synthesize BEC zeolite, a polymorph of beta zeolite. academax.com The use of specific N,N-dimethyl organotemplates can also direct the synthesis towards zeolitic materials with CHA or LEV framework structures. google.com

Structure-Directing Agent (SDA)Templated MaterialSynthesis Method
Diethyldimethylammonium HydroxideZeolite UZM-8, Zeolite YHydrothermal
Dimethyl-dicyclopentyl Ammonium HydroxideBEC ZeoliteHydrothermal
Tetraethylammonium Hydroxide (related quaternary ammonium hydroxide)High Silica Zeolite YHydrothermal

The synthesis of these templated materials predominantly occurs through hydrothermal or solvothermal methods. researchgate.netresearchgate.net In a typical hydrothermal process, a reaction mixture containing sources of silica and/or alumina, the dialkyl dimethyl ammonium hydroxide SDA, and water is heated in a sealed autoclave. Under elevated temperature and pressure, the inorganic precursors hydrolyze and condense around the organic SDA cations. The organic molecules organize the inorganic species through electrostatic and van der Waals interactions, effectively creating a "cast" for the forming crystalline framework. rsc.orgmdpi.com This process leads to the crystallization of the desired zeolite or MOF structure with the organic template molecules trapped within the newly formed pores and channels. researchgate.netmdpi.com

To render the synthesized material functional, particularly for applications in catalysis and adsorption, the occluded organic template must be removed to free the internal pore network. The most common method for template removal is calcination. mdpi.com This process involves heating the as-synthesized material to a high temperature (typically 500-600°C) in the presence of air or oxygen. mdpi.com The heat causes the decomposition and combustion of the organic this compound molecules, leaving behind a vacant, porous inorganic framework.

Surfactant and Emulsifier Applications in Controlled Synthesis of Nanostructures

The amphiphilic nature of dialkyl dimethyl ammonium compounds, possessing a hydrophilic cationic head group and hydrophobic alkyl tails, allows them to function as effective surfactants and emulsifiers. This property is leveraged in the controlled synthesis of nanomaterials, where they can influence particle size, shape, and stability. researchgate.netnih.govrsc.org

In nanoparticle synthesis, these molecules can adsorb onto the surface of growing nanocrystals, preventing aggregation and controlling the final particle size. mdpi.comnih.gov They can also form micelles in solution, which act as nano-reactors, confining the reaction space and directing the formation of specific nanostructures. By varying the surfactant concentration and the length of the alkyl chains, it is possible to tune the morphology of the resulting nanoparticles, from spheres to rods and wires. nih.gov For example, cationic surfactants have been used as dual-action reducing and capping agents in the aqueous synthesis of gold nanoparticles. nih.gov

Role in Polymerization Processes and Polymer Modification

Dialkyl dimethyl ammonium compounds, particularly diallyl dimethyl ammonium chloride (DADMAC), are important monomers in polymerization reactions. DADMAC can undergo free-radical polymerization to produce poly(diallyldimethylammonium chloride) (PDADMAC), a high charge density cationic polyelectrolyte. tandfonline.comnih.gov The kinetics of DADMAC polymerization have been studied extensively, including in aqueous solutions and inverse emulsion systems. researchgate.netresearchgate.net

These monomers can also be copolymerized with other monomers, such as acrylamide, to create polymers with tailored properties. nih.govepa.gov For instance, copolymers of DADMAC and acrylamide have been synthesized via dispersion and aqueous solution polymerization. researchgate.netepa.gov

Furthermore, polymers containing dialkyl dimethyl ammonium functionalities are used for post-polymerization modification. Zwitterionic monomers like [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (also known as DMAPS or SBMA) are used to synthesize polysulfobetaines. krackeler.comsigmaaldrich.comchemicalbook.com These polymers can be grafted onto other polymer backbones or surfaces to introduce specific functionalities, such as enhanced hydrophilicity or biocompatibility. mdpi.com

MonomerPolymerization MethodResulting Polymer/Application
Diallyl Dimethyl Ammonium Chloride (DADMAC)Radical PolymerizationPoly(DADMAC) - Cationic Polyelectrolyte
DADMAC and Acrylamide (AM)Dispersion CopolymerizationP(DADMAC-co-AM)
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (SBMA)Inverse Suspension PolymerizationPoly(SBMA) hydrogels

Application in Membrane Science and Separations Technologies

Polymers derived from dialkyl dimethyl ammonium compounds play a significant role in membrane science due to their charged nature and tunable properties. Polyelectrolytes like PDADMAC are used to construct multilayered membranes through layer-by-layer assembly with anionic polyelectrolytes. nih.gov These polyelectrolyte multilayer membranes have applications in pervaporation, nanofiltration, and reverse osmosis. nih.govresearchgate.net

Anion-exchange membranes (AEMs) for fuel cells have been synthesized from blends of poly(vinyl alcohol) and poly(diallyldimethylammonium chloride), which provide hydroxide ions as charge carriers. researchgate.net Additionally, the surface of separation membranes, such as those used for reverse osmosis, can be modified with polymers containing quaternary ammonium groups to enhance performance. For example, grafting zwitterionic polymers like poly[(2-methacryloyloxy)ethyl]dimethyl[3-sulfopropyl]ammonium hydroxide (pMEDSAH) onto RO membranes has been shown to improve their anti-biofouling properties. researchgate.net This modification enhances surface hydrophilicity and can prevent the adhesion of bacteria. researchgate.netnih.gov

Surface Functionalization and Interface Chemistry

The cationic nature of this compound and its derivatives makes them highly effective for modifying the surface properties of various materials. researchgate.net These compounds can be used to introduce a positive surface charge, which is crucial for applications ranging from antimicrobial surfaces to improving adhesion. nih.govnih.gov

The functionalization of surfaces with quaternary ammonium compounds can render them bactericidal. mdpi.com The positively charged nitrogen center interacts with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. nih.gov This "contact-killing" mechanism is a key feature of antimicrobial coatings developed for biomedical devices and other surfaces. nih.govacs.org The length of the alkyl chains on the ammonium compound has been shown to be a crucial parameter in determining the bactericidal efficacy. nih.gov

In interface chemistry, these molecules alter the interactions between different phases. Their ability to adsorb at interfaces is fundamental to their roles as surfactants and emulsifiers. This property is also exploited in modifying polymeric membranes, where they can be grafted onto the surface to control wettability and reduce fouling. researchgate.netmdpi.com

Catalytic Applications and Mechanistic Investigations of Dialkyl Dimethyl Ammonium Hydroxide

Phase-Transfer Catalysis: Scope, Mechanism, and Asymmetric Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. operachem.com Dialkyl dimethyl ammonium (B1175870) hydroxides, as quaternary ammonium salts, are classic examples of phase-transfer catalysts. princeton.edu Their amphiphilic nature allows them to transport anionic reactants from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur. operachem.com

The mechanism of PTC involving quaternary ammonium hydroxides is complex and can follow different pathways depending on the reaction conditions and the pKa of the organic substrate. rsc.org Two primary mechanisms are often considered: the Starks' extraction mechanism and the Makosza interfacial mechanism. rsc.org The extraction mechanism involves the transfer of the hydroxide (B78521) ion into the organic phase by the quaternary ammonium cation, where it then deprotonates the organic substrate. rsc.org However, due to the high hydration energy of the hydroxide ion, its extraction into a nonpolar organic phase is generally unfavorable. mdpi.com

The more widely accepted mechanism for reactions involving strong bases like hydroxide is the interfacial mechanism. rsc.orgmdpi.com In this model, the deprotonation of the organic substrate by the hydroxide ion occurs at the interface between the two phases. operachem.com The resulting organic anion then forms an ion pair with the lipophilic dialkyl dimethyl ammonium cation, which facilitates its transport from the interface into the bulk of the organic phase for the subsequent reaction. rsc.orgmdpi.com

Several factors influence these kinetics:

Catalyst Structure: The structure of the dialkyl dimethyl ammonium hydroxide plays a crucial role. The length of the alkyl chains affects the catalyst's lipophilicity and its solubility in the organic phase. nih.gov Empirical parameters like the "q-value" (sum of the reciprocals of the number of carbons on each of the four alkyl chains) and "C#" (total number of carbons) have been developed to correlate the catalyst structure with its activity in mass-transfer-limited and reaction-limited systems, respectively. acsgcipr.org For hydroxide-initiated reactions, which are often mass-transfer limited, catalysts with q-values between 1.0 and 2.0 are often effective. acsgcipr.org

Concentration of Reactants and Catalyst: The concentrations of the substrate, the hydroxide base, and the catalyst all impact the reaction kinetics. The catalytic activity can be sensitive to the catalyst concentration, and in some cases, the effects can vary non-linearly over a wide concentration range. dtic.mil

A study on the catalytic dechlorination of 2-chloroethyl sulfides using dodecyldimethyl(3-sulfopropyl)ammonium hydroxide (a related quaternary ammonium hydroxide) demonstrated the complexity of these systems. The reaction rate was found to be sensitive to temperature and the concentrations of the substrate and catalyst. The data in Table 1, derived from this study, provides evidence for the catalytic effect, showing a significant rate enhancement with the addition of the catalyst that cannot be explained by stoichiometry alone. dtic.mil

Table 1: Evidence for Catalysis in the Dechlorination of HD by DDSAH dtic.mil

ParameterValue
HD Concentration16 mM
DDSAH Concentration1.5 mM
pH7.2
Temperature25 °C
Observed Rate Enhancement75%

This table illustrates the catalytic efficiency of a quaternary ammonium hydroxide in a specific dechlorination reaction.

The development of chiral phase-transfer catalysts has enabled the synthesis of enantiomerically enriched compounds. While the use of chiral derivatives of this compound is not extensively documented, the general principles of asymmetric phase-transfer catalysis are well-established with other chiral quaternary ammonium salts, particularly those derived from cinchona alkaloids. nih.gov

Organocatalysis and its Role in Specific Organic Transformations

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While dialkyl dimethyl ammonium hydroxides are primarily known as phase-transfer catalysts, the quaternary ammonium moiety can also play a role in certain organocatalytic transformations. For instance, chiral ammonium salts have been utilized in various enantioselective reactions, acting as iminium, enamine, or acid catalysts. nih.gov

In the context of this compound, the hydroxide ion can act as a basic organocatalyst for reactions such as the Cannizzaro reaction, where aldehydes without α-hydrogens are disproportionated to the corresponding alcohol and carboxylic acid. byjus.com The quaternary ammonium cation itself can influence the reaction environment, although its direct participation in the catalytic cycle in a purely organocatalytic sense (beyond phase transfer) is less common and not well-documented for this specific class of compounds. Computational studies on other quaternary ammonium cations have shown their potential to influence stereoselectivity in reactions like the Hajos-Parrish reaction through steric interactions. nih.gov

Co-catalytic Effects in Metal-Mediated Reactions

The synergistic interplay between different catalytic species can lead to enhanced reactivity and selectivity. While there is limited specific information on the co-catalytic effects of this compound in metal-mediated reactions, the principles of dual catalysis suggest potential roles. mdpi.com In such systems, the quaternary ammonium hydroxide could function in several ways. For instance, it could act as a phase-transfer catalyst to bring an aqueous-soluble metal complex or reactant into the organic phase.

Alternatively, the hydroxide ion could serve as a base to generate an active catalytic species or to neutralize an acid formed during the reaction, thereby regenerating the active metal catalyst. In reactions like the hydrophenoxylation of alkynes catalyzed by gold, the presence of a base can be crucial for the catalytic cycle. nih.gov While specific studies employing this compound as a co-catalyst in metal-mediated reactions are not prevalent, their basicity and phase-transfer capabilities suggest they could be effective in this capacity.

Green Chemistry Catalysis: Solvent-Free and Aqueous Medium Reactions

Phase-transfer catalysis is inherently a "green" chemical technology because it often allows for the use of water as a solvent, reduces the need for hazardous organic solvents, and enables the use of simple and inexpensive inorganic bases. princeton.eduacsgcipr.org Dialkyl dimethyl ammonium hydroxides, being effective phase-transfer catalysts, contribute to the development of more environmentally benign synthetic processes.

Their application in solvent-free reactions is particularly noteworthy from a green chemistry perspective. In a solvent-free system, the reactants themselves act as the solvent, leading to a significant reduction in waste and simplifying product purification. There are anecdotal reports of didecyldimethylammonium chloride, a related quaternary salt, being used successfully as a phase-transfer catalyst in the solventless O-benzylation of eugenol. sciencemadness.org This suggests that dialkyl dimethyl ammonium hydroxides could also be effective in similar solvent-free applications.

Furthermore, their ability to function in aqueous media makes them suitable for reactions involving water-soluble substrates or for processes where water is a preferred solvent due to safety, cost, and environmental considerations. The use of these catalysts in aqueous systems aligns with the principles of green chemistry by minimizing the use of volatile and often toxic organic solvents.

Environmental Transformation Pathways and Research Implications

Bioremediation and Biodegradation Research: Microbial Pathways

The biodegradation of dialkyl dimethyl ammonium (B1175870) compounds (DDACs) is a key process in their removal from the environment, with several microbial pathways having been identified. nih.gov While once considered poorly biodegradable, research has shown that various microorganisms are capable of degrading these compounds, particularly under aerobic conditions. rsc.org

Bacteria capable of degrading quaternary ammonium compounds (QACs) have been isolated from various environments, including sewage and activated sludge. rsc.orgnih.gov Genera such as Pseudomonas, Aeromonas, and Xanthomonas are noted for their ability to metabolize QACs. rsc.org For instance, Pseudomonas fluorescens TN4, isolated from activated sludge, has been shown to degrade didecyldimethylammonium chloride (DDAC) by using it as a sole carbon source. nih.govresearchgate.net The degradation process involves an N-dealkylation, breaking down DDAC into less toxic intermediates like decyldimethylamine and subsequently dimethylamine (B145610). nih.govresearchgate.net

Research has identified three primary aerobic biodegradation pathways for QACs, which differ based on the initial point of hydroxylation. rsc.org One major pathway involves the hydroxylation of the alkyl chain, followed by oxidation to an aldehyde and then an acid, which is further metabolized through β-oxidation. rsc.org Another pathway involves hydroxylation at the methyl carbon attached to the central nitrogen atom, leading to demethylation. rsc.org

The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the QAC, its concentration, and the presence of other organic matter. epa.govnih.gov Generally, aliphatic QACs like DDACs are more rapidly biodegraded than their aromatic counterparts. epa.gov Studies have shown that complete degradation of certain DDACs can occur within 48 hours by mixed cultures from soil and sewage, even without prior acclimation of the microbial community. epa.gov However, high concentrations of these compounds can be toxic to the very microorganisms that would otherwise degrade them. epa.gov

Interactive Table: Microbial Degradation of Dialkyl Dimethyl Ammonium Compounds

Microorganism Compound Degraded Key Pathway/Enzyme Intermediate Products Source
Pseudomonas fluorescens TN4 Didecyldimethylammonium chloride (DDAC) N-dealkylation Decyldimethylamine, Dimethylamine nih.govresearchgate.net
Aeromonas hydrophila Benzalkonium chlorides (BACs) Dealkylation (Amine dehydrogenase, Monooxygenase) Benzyldimethylamine (BDMA) nih.gov
Bacillus niabensis Benzalkonium chlorides (BACs) Dealkylation Benzyldimethylamine (BDMA) nih.gov
Pseudomonas nitroreducens Benzalkonium chlorides (BACs) Dealkylation (Amine oxidase) Not specified nih.govhanze.nl

Adsorption and Interaction with Environmental Matrices (e.g., Soil, Sediment, Suspended Solids)

A significant factor governing the environmental fate of dialkyl dimethyl ammonium hydroxide (B78521) is its strong tendency to adsorb to various environmental matrices. nih.govresearchgate.net Due to their cationic nature, these compounds readily bind to negatively charged particles such as those found in soil, sediment, and suspended solids in aquatic environments. nih.govnih.gov This adsorption process plays a critical role in reducing the concentration of free, bioavailable QACs in the water column, thereby mitigating their toxicity to aquatic organisms. nih.govresearchgate.net

The majority of QACs entering wastewater treatment plants (WWTPs) are removed from the aqueous phase through sorption to activated sludge. rsc.orgnih.gov It is estimated that this process is much faster than biodegradation within the WWTP, leading to the accumulation of these compounds in sewage sludge. nih.gov When this sludge is applied to land as a biosolid, the QACs are introduced into the soil environment. nih.govnih.gov

The persistence of QACs can vary depending on the environmental compartment. While they are susceptible to aerobic biodegradation, their strong sorption to solids can limit their bioavailability to microorganisms, thereby slowing down degradation rates. nih.gov In anaerobic environments like sediments and anaerobic digesters, degradation is even slower, leading to potential accumulation. rsc.org The interaction of QACs with these matrices is complex and influenced by factors such as the organic matter content of the soil or sediment and the specific chemical structure of the QAC, including its alkyl chain length. nih.govnih.gov

Interactive Table: Adsorption Characteristics of Dialkyl Dimethyl Ammonium Compounds

Environmental Matrix Interaction Mechanism Key Findings Implications for Fate Source
Soil & Sewage Sludge Ionic interaction, Adsorption High concentrations found in sewage sludge and sludge-amended soils. Reduced bioavailability for biodegradation, potential for accumulation. nih.gov
Sediment Sorption to inorganic and organic particles QACs persist in sediment, allowing for historical trend analysis. Long-term reservoir in aquatic environments. nih.gov
Suspended Solids Sorption Rapidly binds to suspended solids in treated effluent. Mitigates toxicity in the water column. nih.govresearchgate.net
Airborne Particles & Dust Adsorption Detected in over 90% of residential dust samples during the COVID-19 pandemic. Potential for human exposure via inhalation. nih.gov

Formation of Disinfection By-products (DBPs) and Their Mechanistic Studies in Water Treatment

The presence of dialkyl dimethyl ammonium compounds in water sources that undergo disinfection processes like chlorination or chloramination raises concerns about the formation of potentially harmful disinfection by-products (DBPs). unlv.edu While disinfectants are essential for inactivating pathogens, they can react with organic precursors in the water to form a variety of DBPs. unlv.edu

Research has investigated the potential of several QACs, including dodecyltrimethylammonium (B156365) chloride (a compound structurally related to dialkyl dimethyl ammonium compounds), to act as DBP precursors. unlv.edu Studies have shown that upon reaction with chlorine and monochloramine, these compounds can form trihalomethanes (THMs) and haloacetonitriles (HANs), which are regulated classes of DBPs. unlv.edu

For example, in one study, the reaction of various QACs with monochloramine resulted in the formation of dichloroacetonitrile (B150184) as the dominant HAN species. unlv.edu The formation of trichloromethane (chloroform), a common THM, was also observed. unlv.edu The presence of a dimethylamine group in these QACs is significant, as this functional group is a known precursor to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, although this specific link for dialkyl dimethyl ammonium hydroxide requires further investigation. unlv.edu The yields and speciation of these DBPs can be influenced by factors such as the disinfectant type, dose, pH, and the presence of other substances like bromide in the water matrix. unlv.edu

Interactive Table: DBP Formation from Quaternary Ammonium Compound Precursors

Precursor QAC (example) Disinfectant Major DBP Class Formed Specific DBP Example Molar Yield Range (µmol/mol) Source
Dodecyltrimethylammonium chloride (DTMA) Monochloramine Haloacetonitriles (HANs) Dichloroacetonitrile ~4.5 - 4000 (across 7 QACs) unlv.edu
Dodecyltrimethylammonium chloride (DTMA) Monochloramine Trihalomethanes (THMs) Trichloromethane ~36 - 3140 (across 7 QACs) unlv.edu
Dodecyltrimethylammonium chloride (DTMA) Free Chlorine Haloacetonitriles (HANs) Dichloroacetonitrile ~8.3 - 980 (across 7 QACs) unlv.edu

Environmental Fate Modeling and Exposure Assessment Methodologies

To understand and predict the environmental concentrations and potential risks associated with this compound, researchers utilize environmental fate models and develop sophisticated exposure assessment methodologies. regulations.govnih.gov Environmental fate models are used to estimate the expected environmental concentrations (EECs) of these compounds in various compartments, such as water and soil, which are then used in risk assessments. regulations.gov

These models incorporate data on the compound's properties and behavior, including its degradation rates and tendency to adsorb to solids. nih.gov For instance, the U.S. Environmental Protection Agency (EPA) uses environmental fate studies to assess the potential risks of didecyl dimethyl ammonium chloride (DDAC) as part of its reregistration process. regulations.govepa.gov

Exposure assessment involves the development of analytical methods to detect and quantify the presence of these compounds in environmental samples and on surfaces. nih.govnih.gov Given the wide variety of QAC structures and their tendency to adsorb to surfaces, developing a single method that can effectively recover and analyze all compounds is challenging. nih.govacs.org

Recent advancements in analytical chemistry have led to the development of sensitive methods using techniques like ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov These methods allow for the quantification of specific QACs in air, on surfaces, and in complex matrices like soil and sewage sludge at very low detection limits. nih.govnih.gov For example, a method for sampling QACs on air filters and surfaces has been developed that can capture these compounds with a short sampling duration and analyze them with high precision. nih.govnih.gov Another method based on ultrasonic extraction followed by solid-phase extraction and HPLC-MS/MS has proven effective for quantifying various QACs in soil and sludge. nih.gov

Interactions with Aquatic Organisms: Chemical Mechanisms and Research Methodologies

Dialkyl dimethyl ammonium compounds exhibit toxicity to a range of aquatic organisms, including fish, invertebrates, and algae. nih.govorst.edu The primary mechanism of their toxic action is the disruption of cell membranes. nih.govwikipedia.org As cationic surfactants, the positively charged nitrogen head of the molecule interacts with the negatively charged components of bacterial and other cell membranes, such as acidic phospholipids. nih.gov

This interaction destabilizes the membrane, leading to a loss of structural integrity and increased permeability. nih.govnih.gov This results in the leakage of essential intracellular components like potassium ions, proteins, and nucleic acids, ultimately causing cell lysis and death. nih.govnih.govnih.gov The effectiveness of this disruption and the resulting toxicity depend on the concentration of the compound and the length of its alkyl chains. nih.gov

Research methodologies to study these interactions involve a variety of techniques. Minimum Inhibitory Concentration (MIC) tests are used to determine the lowest concentration of a substance that prevents visible growth of a microorganism. jst.go.jp Studies have also employed fluorescent probes to examine the effect of these compounds on the fluidity of cell membranes, demonstrating that they can induce phase transitions in liposomes, which are artificial membrane vesicles. nih.gov Electron microscopy (scanning and transmission) is used to visualize morphological changes in cells exposed to these compounds, such as the formation of blebs on the cell surface, which is indicative of membrane damage. nih.govjst.go.jp Furthermore, the leakage of specific intracellular molecules, like β-galactosidase or materials that absorb light at 260 nm (indicative of nucleic acids), is quantified to assess membrane damage. nih.govjst.go.jp

Theoretical and Computational Chemistry Studies on Dialkyl Dimethyl Ammonium Hydroxide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and understanding the electronic nature of dialkyl dimethyl ammonium (B1175870) hydroxide (B78521). ias.ac.inbath.ac.uk These methods solve approximations of the Schrödinger equation to predict molecular geometries, bond lengths, bond angles, and the distribution of electrons within the molecule.

By performing geometry optimization, researchers can identify the most stable conformation of the dialkyl dimethyl ammonium cation and its interaction with the hydroxide anion. bath.ac.uk These calculations provide precise data on the C-N and C-H bond lengths and the tetrahedral arrangement around the central nitrogen atom.

Table 1: Predicted Geometric Parameters for a Representative Dialkyl Dimethyl Ammonium Cation (Dimethyldiethylammonium)

Parameter Bond Length (Å) Bond Angle (°)
N-C (methyl) 1.50 C-N-C
N-C (ethyl) 1.52 H-C-H
C-C (ethyl) 1.54 N-C-C
C-H 1.09

Note: These are representative values. Actual calculated values may vary depending on the specific dialkyl groups and the level of theory used.

Electronic property calculations focus on the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. bath.ac.uk A smaller gap suggests higher reactivity. For dialkyl dimethyl ammonium hydroxide, the HOMO is typically localized on the hydroxide anion, while the LUMO is associated with the ammonium cation, indicating its role as an electron donor in reactions. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize chemically active sites and predict how the molecule will interact with other species. ias.ac.in

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of large numbers of molecules over time, providing a dynamic picture of processes like solvation and interfacial interactions. researchgate.netmdpi.com For this compound, MD simulations can model how the ions are solvated by water molecules and how they behave at interfaces, such as between a liquid and a solid surface or at the surface of a membrane.

In aqueous solutions, MD simulations show the formation of hydration shells around both the dialkyl dimethyl ammonium cation and the hydroxide anion. The simulations can quantify the number of water molecules in the first solvation shell and their orientation relative to the ions. nih.gov This is critical for understanding the compound's solubility and its role in aqueous chemical processes. The transport of hydroxide ions, which can occur through mechanisms like the Grotthuss and vehicular mechanisms, is a key area of investigation using these simulations, particularly in the context of anion exchange membranes. researchgate.net

At interfaces, MD simulations reveal how the amphiphilic nature of the dialkyl dimethyl ammonium cation (with its nonpolar alkyl chains and charged headgroup) influences its orientation and aggregation. Simulations can predict the formation of micelles or bilayers in solution and the adsorption of the cation onto surfaces, a process central to its function as a surfactant and phase-transfer catalyst. mdpi.com

Table 2: Typical MD Simulation Parameters for an Aqueous System

Parameter Value
Ensemble NpT (constant Number of particles, Pressure, Temperature)
Temperature 298 K (25 °C)
Pressure 1 atm
Force Field GAFF2 (General Amber Force Field) nih.gov
Water Model TIP3P

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound undergoes requires mapping the potential energy surface (PES) of the reaction. Computational methods are used to model the entire reaction pathway from reactants to products, identifying the high-energy transition state that must be overcome. nih.gov

Techniques such as the Nudged Elastic Band (NEB) method or Intrinsic Reaction Coordinate (IRC) following are used to find the minimum energy path for a reaction. youtube.comyoutube.com These calculations determine the activation energy, which is the energy barrier for the reaction, and provide the precise geometry of the transition state. For example, in a Hofmann elimination reaction, modeling can elucidate the mechanism by which the hydroxide ion abstracts a proton, leading to the formation of an alkene and a tertiary amine.

Variational Transition State Theory (VTST) can be combined with these methods to calculate reaction rate constants with high accuracy, considering effects like quantum mechanical tunneling, which is especially important for reactions involving the transfer of light particles like protons. rsc.org This allows for a quantitative prediction of how fast a reaction will proceed under different conditions. rsc.org

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra by calculating the energies of electronic excitations. chemrxiv.org For this compound, which is generally colorless, these calculations would confirm the absence of absorption in the visible region.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds within the molecule, such as C-N, C-H, and O-H vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, etc.) can also be predicted with high accuracy. chemrxiv.org These calculations involve determining the magnetic shielding around each nucleus in the molecule's optimized geometry. The predicted spectra can help confirm the structure of the compound and assign peaks in experimentally obtained NMR data.

Design of Novel Derivatives via Computational Approaches

Computational methods are a cornerstone of modern rational drug and materials design, and the same principles apply to the design of novel derivatives of this compound for specific applications. acs.org By systematically modifying the structure in silico—for example, by changing the length or branching of the alkyl chains—researchers can predict how these changes will affect the compound's properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors derived from quantum chemical calculations. bath.ac.uk These models establish a statistical link between molecular structure and a desired property, such as catalytic activity, antimicrobial efficacy, or biodegradability. This allows for the rapid screening of a large number of potential derivatives to identify the most promising candidates for synthesis and experimental testing.

For instance, if the goal is to design a more effective phase-transfer catalyst, computations can be used to evaluate the lipophilicity and charge accessibility of the nitrogen center in various derivatives. By optimizing these properties computationally, the synthetic effort can be focused on molecules with the highest predicted performance, saving time and resources. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers identify and characterize DIALKYL DIMETHYL AMMONIUM HYDROXIDE in laboratory settings?

  • Methodological Answer : Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm alkyl chain configuration and hydroxide counterion presence. High-performance liquid chromatography (HPLC) can assess purity, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups. Cross-reference with databases like ChemIDplus for spectral libraries and CAS registry numbers .

Q. What are the standard safety protocols for handling this compound?

  • Methodological Answer : Follow guidelines for quaternary ammonium compounds: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent skin/eye contact, and store in corrosion-resistant containers. Safety data sheets (SDS) for structurally similar compounds (e.g., ammonium hydroxide) recommend emergency measures like flushing exposed areas with water for 15 minutes and consulting ChemTel (800-255-3924) for spills .

Q. What are the common synthetic routes for this compound, and how can reaction yield be optimized?

  • Methodological Answer : Synthesize via quaternization of tertiary amines (e.g., dimethylalkylamines) with methylating agents, followed by anion exchange (e.g., replacing chloride with hydroxide). Optimize yield by controlling reaction temperature (40–60°C), pH (alkaline conditions), and stoichiometric ratios. Monitor intermediates using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can experimental design address the impact of alkyl chain length on the physicochemical properties of this compound?

  • Methodological Answer :

  • Variables : Systematically vary alkyl chain lengths (C12–C18) while keeping other parameters constant.
  • Analysis : Measure critical micelle concentration (CMC) via surface tension assays and thermal stability via thermogravimetric analysis (TGA).
  • Validation : Compare results with computational models (e.g., density functional theory (DFT) for lattice energy predictions) .

Q. How can contradictions in literature data regarding the stability of this compound in aqueous formulations be resolved?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–10), temperature (25–50°C), and ionic strength. Use HPLC to quantify degradation products (e.g., tertiary amines) and dynamic light scattering (DLS) to monitor aggregation. Cross-validate findings with peer-reviewed studies and replicate protocols from primary literature .

Q. What advanced analytical methods are suitable for studying interactions between this compound and polymers in formulations?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics with polymers (e.g., hydroxypropyl cellulose). Small-angle X-ray scattering (SAXS) can reveal structural changes in micellar systems. For cosmetic formulations (e.g., rinse-off products), conduct in vitro cytotoxicity assays to evaluate biocompatibility .

Q. How can researchers address reproducibility challenges in synthesizing high-purity this compound?

  • Methodological Answer : Standardize purification steps:

  • Step 1 : Recrystallize from ethanol/water mixtures.
  • Step 2 : Use ion-exchange resins (e.g., Amberlite) for anion replacement.
  • Step 3 : Validate purity via elemental analysis and differential scanning calorimetry (DSC). Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What methodologies support comparative studies of this compound with other quaternary ammonium salts (e.g., benzalkonium chloride)?

  • Methodological Answer : Design head-to-head experiments to evaluate antimicrobial efficacy (via broth dilution assays), surfactant efficiency (CMC determination), and environmental toxicity (Daphnia magna bioassays). Use statistical tools (e.g., ANOVA) to analyze significance and address confounding variables like counterion effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.